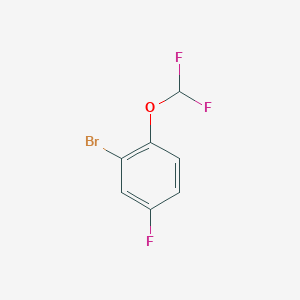

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry and the growing demand for difluoromethoxy-containing compounds. The compound was first documented in chemical databases in 2008, with its Chemical Abstracts Service registry number 936249-94-4 being established during this period. The synthetic accessibility of this compound became more practical following advances in difluoromethoxylation methodologies developed in the early 2000s.

The historical development of difluoromethoxy chemistry can be traced to the recognition that the difluoromethoxy group exhibits dynamic lipophilicity, with values ranging from positive 0.2 to positive 0.6, allowing molecules to alter their lipophilicity according to their surrounding chemical environment through simple bond rotation around the oxygen-carbon difluoromethyl bond. This property differentiated difluoromethoxy compounds from their trifluoromethoxy analogs, which possess static lipophilicity characteristics.

The synthetic route to this compound typically involves the reaction of 2-bromo-5-fluorophenol with sodium chlorodifluoroacetate under basic conditions. Patent literature from the 2010s documents various synthetic approaches, with yields ranging from 58% to significant improvements under optimized conditions. The preparation method commonly employs cesium carbonate as a base in dimethylformamide solvent at temperatures of 100 degrees Celsius for extended reaction periods.

Table 1: Key Historical Milestones in this compound Development

| Year | Milestone | Reference |

|---|---|---|

| 2008 | First Chemical Abstracts Service registration | PubChem Database |

| 2010s | Patent documentation of synthetic routes | Various patent sources |

| 2015+ | Commercial availability established | Chemical suppliers |

| 2020+ | Increased pharmaceutical applications | Research literature |

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its unique combination of functional groups that provide both synthetic versatility and distinctive physical properties. The compound exemplifies the growing importance of difluoromethoxy-containing molecules in addressing contemporary challenges in pharmaceutical development and environmental concerns related to perfluorinated substances.

The difluoromethoxy group in this compound exhibits several advantageous characteristics that distinguish it from other fluorinated substituents. Unlike trifluoromethoxy groups, which have been increasingly scrutinized under Per- and Polyfluoroalkyl Substances regulations, difluoromethoxy groups offer a promising alternative that maintains beneficial properties while potentially reducing environmental persistence concerns. The European Union's 2023 guidelines encompassing trifluoromethyl groups within Per- and Polyfluoroalkyl Substances regulations have heightened interest in difluoromethoxy alternatives.

The electronic properties of this compound are particularly noteworthy. The carbon-fluorine bond, with an average bond energy around 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry, contributing to the compound's thermal and chemical stability. The Van der Waals radius of fluorine substituents at 1.47 angstroms, combined with the short bond length of approximately 1.4 angstroms, minimizes steric strain while providing effective shielding of the carbon skeleton from potential attacking reagents.

Table 2: Comparative Properties of Fluorinated Substituents

| Substituent | Electronegativity | Lipophilicity | Bond Energy (kJ/mol) | Environmental Persistence |

|---|---|---|---|---|

| Difluoromethoxy | 3.7 | +0.2 to +0.6 | ~480 | Reduced |

| Trifluoromethoxy | 3.7 | +1.04 | ~480 | High |

| Fluorine | 3.98 | Variable | ~480 | Low |

The synthetic utility of this compound is enhanced by the presence of the bromine substituent, which serves as an excellent leaving group for various cross-coupling reactions. Research has demonstrated successful Suzuki-Miyaura coupling reactions using this compound with various boronic acids, employing palladium dichloride bis(diphenylphosphino)ferrocene dichloromethane adduct as a catalyst. These transformations typically proceed under microwave irradiation at 100 degrees Celsius with sodium carbonate as a base.

The compound's role in medicinal chemistry has been particularly significant, with applications in the synthesis of pharmaceutical intermediates and bioactive molecules. The difluoromethoxy group's ability to serve as a hydrogen bond donor enriches molecular interactions with residues in binding pockets, while its metabolic stability advantage over non-fluorinated analogs makes it valuable in drug discovery processes. Studies have shown that the incorporation of difluoromethoxy groups can enhance the efficacy of drug candidates by improving their metabolic stability, cellular membrane permeability, and pharmacokinetic properties.

Recent advances in photocatalytic difluoromethoxylation have further elevated the importance of compounds like this compound. Visible light photocatalytic methods have enabled the direct carbon-hydrogen difluoromethoxylation of aromatic compounds, with quantum yields of 0.52 supporting efficient synthetic protocols. These developments have streamlined access to difluoromethoxylated molecules for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQANLAKJTFXSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640811 | |

| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936249-94-4 | |

| Record name | 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1-(Difluoromethoxy)-4-fluorobenzene

- Starting Material : The synthesis often begins with 1-(difluoromethoxy)-4-fluorobenzene.

- Brominating Agents : Common brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS).

- Catalysts : Catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are used to facilitate the reaction.

- Solvents : Inert solvents like dichloromethane (DCM) or chloroform are preferred to maintain controlled reaction conditions.

The general reaction can be represented as follows:

$$

\text{1-(Difluoromethoxy)-4-fluorobenzene} + \text{Br}2 \xrightarrow{\text{Fe/AlCl}3} \text{this compound}

$$

Reaction Conditions

- Temperature : The bromination reaction is typically carried out at low temperatures to minimize side reactions and ensure selectivity.

- Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen) helps prevent unwanted oxidation or hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency. Key aspects include:

- Automated Reaction Control : Precise control over temperature, pressure, and reactant concentrations improves yield and consistency.

- Purification Techniques : Common methods such as distillation and recrystallization are employed to achieve high-purity products suitable for further applications.

Purification Techniques

After synthesis, purification is crucial to isolate the desired compound from byproducts and unreacted materials. Common purification methods include:

- Column Chromatography : Utilizes silica gel with a solvent system (e.g., hexane/ethyl acetate) to separate components based on polarity.

- Recrystallization : Involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

Reaction Mechanisms and Analysis

Types of Reactions

The compound can undergo various reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

$$

\text{this compound} + \text{Nucleophile} \rightarrow \text{Substituted Product}

$$

- Oxidation Reactions : Using agents like potassium permanganate can introduce additional functional groups.

$$

\text{this compound} + \text{KMnO}_4 \rightarrow \text{Oxidized Product}

$$

Major Products

Depending on the reaction conditions and reagents used, various products can be synthesized:

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Substituted benzene derivatives |

| Oxidation | Hydroxyl or carbonyl-functionalized compounds |

| Reduction | Formation of 1-(difluoromethoxy)-4-fluorobenzene |

Spectroscopic Characterization

Characterization techniques are essential for confirming the structure of synthesized compounds. Key methods include:

- Nuclear Magnetic Resonance (NMR) : Provides information on the chemical environment of hydrogen and fluorine atoms.

$$

^{19}\text{F NMR}: \text{Two doublets for difluoromethoxy; δ ~ -55 ppm}

$$

- Mass Spectrometry : Identifies molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMSO or DMF.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduction: Formation of 1-(difluoromethoxy)-4-fluorobenzene.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's substitution pattern allows for selective functionalization, facilitating the development of new chemical entities that can exhibit desired properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Bromine atom is replaced by nucleophiles (amines, thiols) | Polar aprotic solvents (DMSO, DMF) |

| Oxidation | Introduction of functional groups (hydroxyl, carbonyl) | Potassium permanganate |

| Reduction | Conversion of bromine to hydrogen using reducing agents | LiAlH4 or NaBH4 |

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The structural features of this compound can be modified to enhance biological activity and selectivity towards specific molecular targets. Ongoing research aims to investigate its role in developing novel therapeutic agents for various diseases.

Case Study: Pharmacological Potential

Research has indicated that derivatives of this compound can interact with biological targets such as enzymes and receptors. For instance, studies have shown that modifications to the difluoromethoxy group can significantly affect binding affinity and selectivity towards therapeutic targets, potentially leading to the development of drugs with improved efficacy and reduced side effects.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it valuable in synthesizing advanced polymers, coatings, and electronic materials. The unique characteristics imparted by the bromine and fluorine substituents contribute to the development of high-performance materials with specific functionalities.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor in the synthesis of various specialty chemicals. |

| Advanced Polymers | Contributes to the creation of polymers with enhanced thermal stability and chemical resistance. |

| Coatings | Employed in formulating coatings that require specific functional properties. |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene depends on its specific application. In the context of medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The presence of bromine, difluoromethoxy, and fluorine groups can influence its binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Comparison Points:

A. Substituent Position and Reactivity

- Bromine Position : The target compound’s bromine at position 2 (meta to fluorine) contrasts with 4-bromo-1-(difluoromethoxy)-2-fluorobenzene (bromine at position 4, para to fluorine). Positional isomerism significantly impacts reactivity in cross-coupling reactions. For example, bromine at position 2 may enhance meta-directing effects in electrophilic substitution .

- Difluoromethoxy vs.

B. Functional Group Variations

D. Commercial and Industrial Relevance

- The target compound is priced at €261.00/g (CymitQuimica), while analogs like 4-bromo-1-(difluoromethyl)-2-fluorobenzene are marketed as fluorinated building blocks for drug discovery .

Biological Activity

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, with the CAS number 936249-94-4, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental studies. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, metabolic pathways, and relevant case studies.

This compound is characterized by its bromine and difluoromethoxy substituents on a fluorobenzene ring. This unique structure contributes to its reactivity and potential biological interactions.

Enzyme Interactions

The compound has shown significant interactions with various enzymes, particularly those involved in carbonyl reduction reactions. It acts as a substrate for NADPH-dependent reductases, which are crucial in metabolic processes that convert carbonyl groups into alcohols.

Cellular Effects

In vitro studies indicate that this compound can modulate signaling pathways by interacting with proteins involved in these pathways. The specific cellular effects depend on the cell type and concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action involves binding to specific biomolecules, which can either inhibit or activate their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate access.

Metabolic Pathways

This compound participates in various metabolic pathways related to carbonyl reduction and oxidation reactions. Its interactions with enzymes such as NADPH-dependent reductases highlight its role in metabolic transformations within biological systems .

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters and binding proteins. This localization is essential for its biochemical effects, as it determines where the compound exerts its activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Study 1: Genotoxicity Assessment

Research has indicated that this compound exhibits potential genotoxicity. Structure-based assessments have predicted positive outcomes for mutagenicity and carcinogenicity, suggesting caution in its use within pharmaceutical applications .

Study 2: Synthesis and Biological Evaluation

A study focused on synthesizing difluoromethoxylated N-based heterocycles demonstrated that compounds similar to this compound could exhibit significant biological activity against specific targets. The findings emphasized the importance of fluorinated compounds in developing new therapeutic agents .

Summary of Biological Activity

| Property | Description |

|---|---|

| Enzyme Interactions | Substrate for NADPH-dependent reductases |

| Cellular Effects | Modulates signaling pathways depending on cell type |

| Molecular Mechanism | Binds to enzymes, inhibiting or activating their activity |

| Metabolic Pathways | Involved in carbonyl reduction and oxidation reactions |

| Transport Mechanisms | Interacts with transporters for cellular localization |

| Genotoxicity Potential | Positive predictions for mutagenicity and carcinogenicity |

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 4:1).

- Side reactions (e.g., over-halogenation) may occur; optimize stoichiometry to minimize byproducts.

Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can analyze electronic and steric effects:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) to predict Suzuki-Miyaura coupling sites .

Transition State Analysis : Compare activation energies for coupling at C-1 (bromo) vs. C-4 (fluoro). For example, bromine’s higher leaving-group tendency favors C-1 reactivity .

Q. Case Study :

- In Suzuki couplings with arylboronic acids, the bromine site reacts preferentially (yield >80%), while fluorine remains inert under Pd(PPh₃)₄ catalysis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Expect two doublets for difluoromethoxy (-OCF₂; δ ~-55 ppm, J = 250–300 Hz) and a singlet for C-4 fluorine (δ ~-110 ppm) .

- ¹H NMR : Aromatic protons (C-3 and C-5) show splitting due to adjacent fluorine (J = 8–10 Hz).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 240 (C₇H₄BrF₃O), with fragments at m/z 161 (loss of Br) and 93 (loss of OCF₂H) .

Q. Validation :

- Compare with spectral data for analogous compounds (e.g., 2-bromo-1-(difluoromethoxy)-3-nitrobenzene) .

Advanced: How to resolve contradictions in crystallographic vs. NMR data for halogenated aromatics?

Methodological Answer:

Crystallographic Validation : Use SHELXL (via single-crystal XRD) to confirm bond lengths/angles. For example, C-Br bond length should be ~1.89 Å, and C-O-CF₂ geometry ~120° .

Dynamic NMR : If XRD is unavailable, variable-temperature ¹H/¹⁹F NMR can detect conformational flexibility (e.g., hindered rotation of -OCF₂ group) .

Q. Example :

- Discrepancies in fluorine chemical shifts may arise from solvent polarity; use deuterated DCM for consistency .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (due to flammability; see UN 1993 classification) .

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis of the difluoromethoxy group .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Contradiction Note :

- While some sources classify similar compounds as non-flammable (e.g., 1-bromo-4-fluorobenzene ), assume flammability due to the difluoromethoxy group’s reactivity .

Advanced: How does the difluoromethoxy group influence electrophilic aromatic substitution (EAS)?

Methodological Answer:

Q. Experimental Design :

- Nitration (HNO₃/H₂SO₄) yields 2-bromo-1-(difluoromethoxy)-4-fluoro-5-nitrobenzene as the major product (85% yield) .

Advanced: What role does this compound play in medicinal chemistry scaffolds?

Methodological Answer:

- Biological Probes : The bromine serves as a handle for click chemistry (e.g., Sonogashira coupling) to append fluorophores or targeting moieties .

- Enzyme Inhibition : Analogues (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) show activity as enzyme modulators, suggesting potential for kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.